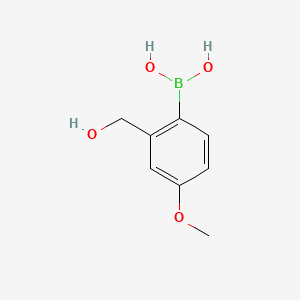
(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid
Descripción general
Descripción
“(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are used in the preparation of benzooxaborolol compounds and have applications in agricultural fungicides .
Molecular Structure Analysis
The molecular structure of boronic acids is unique and versatile. In organic chemistry, boronic acid is the most commonly studied boron compound .
Chemical Reactions Analysis
Boronic acids react with 1,2-diols through a reversible covalent condensation pathway . The kinetics of these reactions are dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their pKa values. The necessity to use pHs above their pKa’s to induce complexation, and the fact that the pKa’s change in the presence of diols, are important factors in their reactivity .
Aplicaciones Científicas De Investigación
Formation in Tetraarylpentaborates Synthesis
(Nishihara, Nara, & Osakada, 2002) described the synthesis of tetraarylpentaborates, where (4-methoxyphenyl)boronic acid reacts with an aryloxorhodium complex. This results in cationic rhodium complexes with tetraarylpentaborates, showcasing its role in forming complex inorganic structures.
Fluorescence Quenching Study
In a study focusing on fluorescence quenching, (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015) investigated boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohol environments. The study highlighted the quenching behavior and conformational changes due to intermolecular and intramolecular hydrogen bonding.
Role in Carbohydrate-Binding
(Dowlut & Hall, 2006) discussed a class of carbohydrate-binding boronic acids, where ortho-hydroxymethyl arylboronic acids, including variants like (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid, showed a significant ability to complex with model glycopyranosides. This suggests potential applications in designing receptors for cell-surface glycoconjugates.
Protecting Group in Organic Synthesis
(Yan, Jin, & Wang, 2005) developed a new boronic acid protecting group, utilizing 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol, where both protection and deprotection can be achieved under mild conditions. This highlights the utility of related boronic acids in synthetic chemistry.
Safety And Hazards
Boronic acids should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
The future of boronic acid research looks promising. The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules is being investigated . This approach paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
Propiedades
IUPAC Name |
[2-(hydroxymethyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHODEXNNTMLXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675318 | |
| Record name | [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | |
CAS RN |
762263-92-3 | |
| Record name | [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



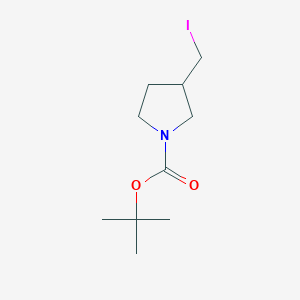
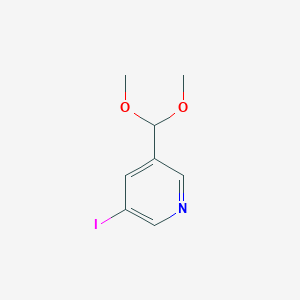
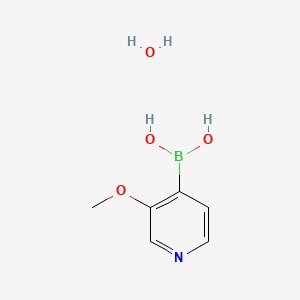

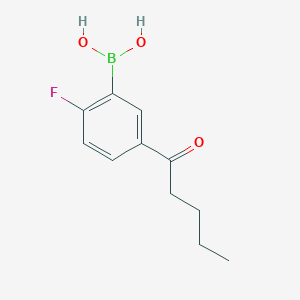
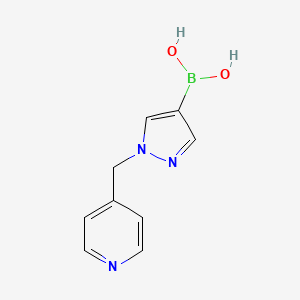
![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)
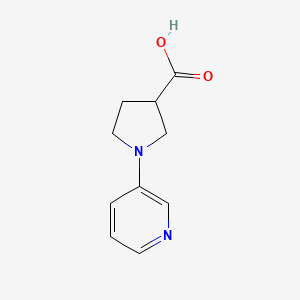
![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)
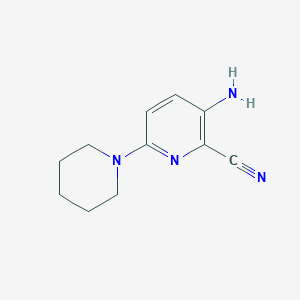
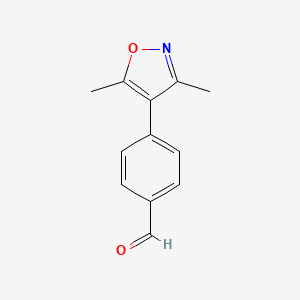
![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)